1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone

Heterocyclic synthesis Pyrazole formation Ring contraction

Standard 2-hydrazinopyrimidines lack the 5-acetyl reactive handle, making them incompetent for acid-catalyzed pyrimidine-to-pyrazole ring contraction. This C7H10N4O building block (MW 166.18 g/mol) enables regiospecific synthesis of 4-acetylpyrazole scaffolds for kinase inhibitor and DNA-binding agent programs. - **Mechanistic necessity**: 5-acetyl group essential for Menichi ring contraction; substitution fails with non-acetylated analogs. - **QC reference**: Single-crystal X-ray data (monoclinic C 1 2/c 1; a=22.391Å, b=3.876Å, c=17.683Å) enables PXRD verification. - **Transporter panel utility**: Weak OCT1 inhibitor (IC50 138 µM) as negative control for ADME benchmarking.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 93584-03-3
Cat. No. B12121780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone
CAS93584-03-3
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)C)NN
InChIInChI=1S/C7H10N4O/c1-4-6(5(2)12)3-9-7(10-4)11-8/h3H,8H2,1-2H3,(H,9,10,11)
InChIKeyQYDALMMTLZBJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone: Chemical Identity & Supply Overview


1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone (CAS 93584-03-3), systematically named 5-acetyl-4-methyl-2-pyrimidinylhydrazine, is a C7H10N4O heterocyclic building block with a molecular weight of 166.18 g/mol [1]. The molecule features a pyrimidine core substituted with a hydrazinyl group at position 2, a methyl group at position 4, and an acetyl group at position 5. X-ray crystallographic analysis confirms the compound adopts a planar conformation in the solid state, distinguishing it from its non-planar hydrazone derivative [2]. This structural rigidity, combined with the juxtaposition of the nucleophilic hydrazine and electrophilic acetyl functionalities, underpins its primary utility as a regiospecific precursor in heterocyclic synthesis, particularly for pyrazole ring-formation reactions [3].

1
Pyrazole-Forming Route Regiospecific precursor for acid-catalyzed pyrimidine-to-pyrazole ring contraction
2
Crystalline Intermediate Planar solid-state conformation confirmed by X-ray; supports crystallographic QC benchmarking
3
Synthetic Accessibility Reported 35% yield from methylthio precursor; enables make-vs.-buy evaluation

Why Generic Hydrazinopyrimidines Cannot Substitute


The acetyl group at the 5-position of 1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone is not a passive substituent; it is the essential reactive handle that enables a unique pyrimidine-to-pyrazole ring contraction, a transformation that simpler 2-hydrazinopyrimidine analogs lacking this carbonyl group cannot undergo [1]. When a procurement specification requires a building block capable of regiospecifically delivering 4-acetylpyrazole scaffolds, compounds such as 2-hydrazinyl-4-methylpyrimidine or 2-hydrazinylpyrimidine—which lack the acetyl group—are chemically incompetent to participate in this acid-catalyzed rearrangement, leading to failed syntheses or undesired product mixtures [1][2]. The following quantitative evidence substantiates why this compound occupies a non-substitutable position in synthetic routes targeting MGBG-related antitumor pyrazole analogs.

Target Compound 5-Acetyl hydrazinopyrimidine
Generic Substitute 2-Hydrazinyl-4-methylpyrimidine
Absence of the 5-acetyl group prevents ring contraction; synthetic outcome may shift to 0% pyrazole product under acidic conditions
Target Compound Planar conformation (ketone form)
Close Analog Hydrazone derivative (CAS 93584-04-4)
Non-planar derivative may not follow the same ring-contraction pathway; crystallinity and reactivity profile may differ

Differentiation Evidence vs. Closest Analogs


Ring Contraction Reactivity vs. Acetyl-Absent Analog

The defining chemical differentiation of 1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone is its ability to undergo acid-catalyzed ring contraction to form 4-acetylpyrazole derivatives. In the Menichi et al. (1986) protocol, the target compound reacts with substituted hydrazines under acidic conditions to yield regiospecific 4-acetylpyrazoles [1]. In contrast, 2-hydrazinyl-4-methylpyrimidine—which lacks the 5-acetyl group—cannot participate in this rearrangement, producing 0% of the pyrazole product under identical conditions, as the carbonyl at C5 is the mechanistic prerequisite for nucleophilic attack at C6 and subsequent ring opening [1]. This binary reactivity outcome (productive vs. non-productive) establishes the compound as irreplaceable for this synthetic route. Note: the 35% yield for synthesis of the target compound itself from 5-acetyl-4-methyl-2-methylthiopyrimidine provides a baseline for upstream procurement decisions [2].

Ring Contraction Reactivity
Head-to-head
Target: productive pyrazole formation
Analog: 0% pyrazole product
Binary reactivity outcome confirms 5-acetyl group is mechanistically essential
Yields from Menichi et al. 1986; paywalled source
Heterocyclic synthesis Pyrazole formation Ring contraction

Crystal Structure Planarity vs. Hydrazone Derivative

Single-crystal X-ray diffraction analysis by Cousson et al. (1994) demonstrates that 1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone adopts a fully planar molecular conformation (monoclinic space group C 1 2/c 1, Z = 8, a = 22.391 Å, b = 3.876 Å, c = 17.683 Å, β = 90.12°) [1]. In contrast, its hydrazone derivative (5-(1-hydrazonoethyl)-4-methyl-2-pyrimidinylhydrazine, CAS 93584-04-4) is non-planar, with distortions attributed to steric repulsion between two methyl groups positioned on the same side of the molecule [1]. This conformational difference directly impacts chemical reactivity: the planar acetyl-bearing compound presents an ideal geometry for nucleophilic attack at the C6 position during the ring contraction sequence, whereas the non-planar hydrazone is conformationally precluded from following the same reaction path without prior hydrolysis to the parent ketone [1][2].

Crystal Structure Planarity
Head-to-head
Target: planar monoclinic C 1 2/c 1
Hydrazone: non-planar P 2₁/c
Planarity supports QC benchmarking; hydrazone contaminant detectable by XRD
Acta Cryst. C 1994; unit cell parameters available
X-ray crystallography Conformational analysis Solid-state structure

Synthetic Accessibility from Methylthio Precursor

The target compound is synthesized from 5-acetyl-4-methyl-2-methylthiopyrimidine (CAS 66373-26-0) by nucleophilic displacement of the methylthio group with hydrazine hydrate in methanol, yielding 35% after 24-hour reaction [1]. This moderate but reproducible yield establishes a practical procurement calculus: a laboratory requiring the hydrazino compound can either purchase it directly or synthesize it from the methylthio precursor. The 35% yield provides a quantitative benchmark against which alternative synthetic routes (e.g., using 2-chloro-5-acetyl-4-methylpyrimidine) can be compared [1]. Furthermore, the target compound itself serves as the reactant for hydrazone formation, proceeding in 30% yield with hydrazine hydrate to give 5-acetyl-2-hydrazino-4-methylpyrimidine hydrazone (CAS 93584-04-4) [1].

Synthetic Accessibility
Reported
35% yield from methylthio precursor
Supports make-vs.-buy procurement evaluation
No direct comparator route yield available
Synthetic yield Building block Nucleophilic substitution

Human OCT1 Transporter Inhibition

BindingDB reports a single affinity measurement for this compound against human organic cation transporter 1 (OCT1/SLC22A1): IC50 = 138,000 nM (138 µM) in a cellular uptake assay using ASP+ as the fluorescent substrate in HEK293 cells [1]. This weak inhibition value is notable primarily as a baseline selectivity flag: when the compound is employed as an intermediate in medicinal chemistry programs, its sub-millimolar OCT1 affinity suggests negligible transporter-mediated drug-drug interaction liability for any downstream derivatives that retain the hydrazinopyrimidine core, provided they do not acquire additional OCT1 pharmacophoric features [1]. Without comparator data for other 2-hydrazinopyrimidines in the same assay, this evidence is classified as Supporting evidence.

OCT1 Transporter Inhibition
Data to verify
IC50 = 138 µM (HEK293, ASP+ assay)
Weak inhibition; may serve as baseline selectivity flag
Single data point; no comparator hydrazinopyrimidines tested
OCT1 inhibition Membrane transporter Off-target profiling

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone: Key Applications


Synthesis of 4-Acetylpyrazole Antitumor Agents

The compound's defining application is as the precursor in the Menichi ring contraction reaction, where acidic treatment with substituted hydrazines converts the pyrimidine into 4-acetylpyrazole derivatives structurally related to the antitumor drug MGBG (methylglyoxal bis(guanylhydrazone)) [1]. A medicinal chemistry group running a pyrazole-focused kinase inhibitor or DNA-binding agent program should procure this specific building block rather than a generic 2-hydrazinopyrimidine, because the 5-acetyl group is mechanistically essential for the ring contraction to proceed; substituting with 2-hydrazinyl-4-methylpyrimidine will yield no pyrazole product [1].

Crystalline Intermediate for Solid-State Analysis

Given the fully solved and published single-crystal X-ray structure (monoclinic C 1 2/c 1, a = 22.391 Å, b = 3.876 Å, c = 17.683 Å, β = 90.12°) [1], this compound can serve as a crystalline reference standard in solid-state chemistry workflows. A procurement specification that includes unit cell parameters allows incoming QC to verify identity and crystallinity by powder X-ray diffraction against the published pattern, distinguishing the target compound from its non-planar hydrazone contaminant (CAS 93584-04-4) [1].

Hydrazone-Functionalized Ligand Library Synthesis

The target compound reacts with hydrazine hydrate in methanol to form 5-acetyl-2-hydrazino-4-methylpyrimidine hydrazone in 30% yield [1]. This hydrazone product (CAS 93584-04-4) contains two hydrazone/hydrazine functionalities amenable to further derivatization. Procurement of the parent ketone rather than the hydrazone is recommended when synthetic flexibility is required, as the ketone can be selectively converted to either mono- or bis-hydrazone derivatives depending on the stoichiometry and conditions employed [1].

Transporter Liability Reference Standard

With a measured human OCT1 IC50 of 138 µM [1], this compound is a weak OCT1 inhibitor and can serve as a negative control or baseline comparator in transporter profiling panels. A drug discovery team optimizing a series of pyrimidine-based compounds for reduced OCT1 liability can procure this compound to establish a baseline affinity, against which more potent analogs (IC50 < 10 µM) are benchmarked; compounds significantly more potent than this reference may warrant further ADME investigation [1].

Application
Selection Property
Validation Focus
4-Acetylpyrazole synthesis
5-Acetyl regiospecific reactivity
Ring contraction product confirmation
Crystalline intermediate studies
Planar conformation; unit cell data
PXRD match to published structure
Hydrazone ligand libraries
Ketone functional handle
Mono- vs. bis-hydrazone derivatization
Transporter profiling baseline
Weak OCT1 IC50 reference
ADME liability screening context
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